molecular formula C10H9NOS B11904400 1-(Methylthio)isoquinolin-3(4H)-one

1-(Methylthio)isoquinolin-3(4H)-one

Cat. No.: B11904400
M. Wt: 191.25 g/mol
InChI Key: KINUNYDFNZRESH-UHFFFAOYSA-N
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Description

1-(Methylthio)isoquinolin-3(4H)-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylthio)isoquinolin-3(4H)-one can be achieved through several methods. One common approach involves the cyclization of 2-(methylthio)benzamide with appropriate reagents under controlled conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, which have been shown to be effective in forming the isoquinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Methylthio)isoquinolin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

1-(Methylthio)isoquinolin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Methylthio)isoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-methylsulfanyl-4H-isoquinolin-3-one

InChI

InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-5H,6H2,1H3

InChI Key

KINUNYDFNZRESH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)CC2=CC=CC=C21

Origin of Product

United States

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